molecular formula C4H2ClNO3 B7960236 4-Chloro-1,3-oxazole-2-carboxylic acid

4-Chloro-1,3-oxazole-2-carboxylic acid

Cat. No.: B7960236
M. Wt: 147.51 g/mol
InChI Key: QKNXZIHFWUHWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,3-oxazole-2-carboxylic acid is a useful research compound. Its molecular formula is C4H2ClNO3 and its molecular weight is 147.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1,3-oxazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1,3-oxazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1,3-oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNXZIHFWUHWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architecting the Next Generation of Therapeutics: Heterocyclic Building Blocks in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has transitioned from a niche methodology to a primary engine of pharmaceutical innovation, delivering drugs like Vemurafenib and Venetoclax. The historical reliance on "flat," electron-poor aromatic heterocycles (e.g., simple pyridines, thiophenes) often leads to leads with poor solubility and non-specific binding. This guide articulates a shift toward 3D-rich, saturated, and functionalized heterocyclic building blocks . We explore the strategic integration of these scaffolds to maximize chemical space coverage while maintaining "Rule of Three" compliance, supported by rigorous biophysical validation protocols.

The Strategic Imperative: Why Novel Heterocycles?

The success of a fragment screen is determined before the first compound is plated; it is defined by the quality of the library. Traditional libraries are often dominated by sp2-rich heteroaromatics. While easy to synthesize, these compounds suffer from "molecular flatness," correlating with lower clinical success rates.

The "Escape from Flatland"

Data indicates that increasing the fraction of sp3 hybridized carbons (Fsp3) correlates with improved solubility and reduced promiscuity. Saturated heterocycles (e.g., morpholines, piperazines, spirocycles) offer:

  • Defined Exit Vectors: Unlike planar rings, 3D heterocycles provide vectors that allow fragment growth into specific protein sub-pockets without inducing steric clashes.

  • Solubility: Disruption of planar stacking interactions improves aqueous solubility, critical for the high-concentration (mM) assays required in FBDD.

  • Chirality: Enantiopure heterocycles allow for the probing of specific stereochemical requirements of the binding pocket early in the discovery process.

Comparison of Scaffold Classes
FeatureClassical HeteroaromaticsNovel Saturated/3D HeterocyclesImpact on FBDD
Geometry Planar (2D)Tetrahedral/Twisted (3D)Access to globular protein pockets.
Solubility Variable (often poor)Generally HighReduces aggregation false positives.
Vectors Radial (limited angles)3D (varied angles)Enables precise fragment linking/growing.
Synthesis Suzuki/Buchwald couplingsC-H Activation, PhotoredoxHigher barrier to entry, but higher IP value.

Library Design & Synthetic Accessibility

Building a library of heterocyclic fragments requires balancing structural complexity with synthetic tractability.

Design Principles
  • Rule of Three (Ro3) Compliance: MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3.

  • The "Handle" Requirement: Every heterocyclic fragment must possess a synthetic handle (e.g., -Br, -NH2, -CO2H) allowing for rapid elaboration. A fragment that cannot be grown is a dead end.

  • Isosteric Replacement: Utilization of bioisosteres (e.g., oxetanes as carbonyl replacements, bicyclo[1.1.1]pentanes as phenyl replacements) to modulate PK properties.

Synthetic Workflows

Accessing novel 3D heterocycles often requires modern synthetic methodology.

  • Late-Stage Functionalization (LSF): Using C-H activation to install polar groups onto saturated rings.

  • Photoredox Catalysis: Coupling sp3-rich radical precursors (from carboxylic acids or halides) to heteroaromatic cores to generate "hybrid" fragments.

Technical Protocol: Biophysical Screening & Validation

The detection of weak affinity interactions (KD > 100 µM) requires sensitive, robust biophysical assays. We prioritize a cascade approach: SPR (Primary) → NMR (Validation) → X-ray (Structural).

Protocol: Surface Plasmon Resonance (SPR) "Clean Screen"

SPR is the workhorse for high-throughput fragment screening. This protocol ensures the removal of "sticky" compounds (aggregators) before affinity determination.

Reagents & Equipment:

  • Biacore 8K or S200 system.

  • Sensor Chip: CM5 or Streptavidin (SA).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), 1-5% DMSO (matched to library).

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein to a density calculated for low Rmax (theoretical max response ~30 RU) to minimize avidity effects.

    • Calculation:

      
      
      
  • Solubility Check: Pre-read plate at UV-vis to ensure compounds are soluble at screening concentration (typically 50-200 µM).

  • Clean Screen (Binding Level): Inject fragments at a single high concentration (e.g., 100 µM).

    • Flow Rate: 30 µL/min.

    • Contact Time: 30-60 seconds.

  • Analysis:

    • Square Wave: Look for fast-on/fast-off kinetics typical of fragments.

    • Super-binders: Discard compounds with Response > 120% of theoretical Rmax (indicates non-specific binding/aggregation).

    • Slow-off: Flag compounds with slow dissociation; these may be covalent binders or aggregators.

Protocol: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR validates that the hit binds to the protein in solution.

Step-by-Step Methodology:

  • Sample Prep: Mix Protein (5-10 µM) with Fragment (500-1000 µM) in D2O buffer. Ratio 1:100.

  • Pulse Sequence: Apply a train of Gaussian pulses to saturate protein resonances (on-resonance, typically -1 to 0 ppm) and a reference spectrum (off-resonance, 30 ppm).

  • Acquisition: Record the difference spectrum.

  • Interpretation: Signals appearing in the difference spectrum correspond to ligand protons receiving magnetization transfer from the protein (binders).

    • Epitope Mapping: The intensity of the STD signal correlates with the proximity of the proton to the protein surface, guiding medicinal chemistry growth.

Visualization: The FBDD Decision Matrix

The following diagram illustrates the logical flow from library construction to hit-to-lead decision making, emphasizing the critical "Go/No-Go" checkpoints.

FBDD_Workflow Library Heterocyclic Library (Ro3 Compliant, High Fsp3) PrimaryScreen Primary Screen: SPR (Binding Level & Kinetics) Library->PrimaryScreen Filter Filter: Aggregators & Super-stoichiometric binders PrimaryScreen->Filter QC Check Filter->Library Re-design Validation Validation: STD-NMR (Solution Binding) Filter->Validation Valid Hits Structural Structural Biology X-ray / Cryo-EM Validation->Structural Confirmed Binders Chemistry Hit-to-Lead Chemistry (Vector Growth) Structural->Chemistry Binding Mode Defined Chemistry->Structural Iterative Cycle

Figure 1: Strategic workflow for Fragment-Based Drug Discovery, prioritizing early elimination of false positives via biophysical triangulation.

Data Analysis: Metrics for Success

In FBDD, potency (IC50) is a poor initial metric due to the small size of the molecules. We rely on normalized efficiency metrics to guide selection.

Key Metrics Table:

MetricFormulaTarget ValueSignificance
Ligand Efficiency (LE)


Measures binding energy per atom. Essential for ensuring the final drug is not obese.
Lipophilic Ligand Efficiency (LLE)


(for leads)
Balances potency with lipophilicity to prevent "grease-driven" binding.
Ligand Efficiency Dependent Lipophilicity (LELP)


Highlights the price of lipophilicity paid for efficiency.

References

  • Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877 (2003). [Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756 (2009). [Link]

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619 (2016). [Link]

  • Scott, D. E., et al. "Fragment-based drug discovery: A practical approach." Methods in Molecular Biology, 803, 1-28 (2012). [Link]

Strategic Bioisosterism of 4-Chloro-1,3-oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Hopping and Pharmacophore Refinement

Executive Summary & Structural Deconstruction

The 4-chloro-1,3-oxazole-2-carboxylic acid moiety represents a specialized pharmacophore often utilized in fragment-based drug discovery (FBDD) for targets requiring a rigidified acidic headgroup, such as D-Amino Acid Oxidase (DAAO) inhibitors or specific G-protein coupled receptors (GPCRs).

While the parent scaffold provides high ligand efficiency (LE), it suffers from two primary liabilities:

  • Rapid Renal Clearance: The high polarity of the carboxylic acid (pKa ~3.5) often limits passive membrane permeability and results in rapid excretion.

  • Chemical Instability: The oxazole ring, particularly when electron-deficient (due to the C4-chlorine and C2-acid), is susceptible to hydrolytic ring opening under physiological conditions.

This guide details the strategic replacement of this moiety using bioisosteres to retain biological affinity while correcting ADME (Absorption, Distribution, Metabolism, Excretion) defects.[1]

Pharmacophore Analysis

The molecule functions through three distinct interaction vectors:

  • Vector A (C2-Carboxylate): Acts as a bidentate hydrogen bond acceptor and ionic anchor (salt bridge).

  • Vector B (Oxazole Core): A planar aromatic linker that positions vectors A and C at a specific angle (

    
    138°). It participates in 
    
    
    
    -stacking interactions.
  • Vector C (C4-Chlorine): A lipophilic halogen that fills hydrophobic sub-pockets and blocks metabolic oxidation at the C4 position.

The Acid Bioisosteres (The "Warhead")

Replacing the carboxylic acid at the C2 position is the most critical modification for improving oral bioavailability. The goal is to modulate acidity (pKa) and increase lipophilicity (


) while maintaining the planar geometry required for receptor binding.
Table 1: Physicochemical Comparison of C2-Acid Bioisosteres
MoietyStructureApprox.[1][2][3][4][5][6][7][8][9][10][11] pKaLogP ShiftKey AdvantageLiability
Carboxylic Acid

3.5 - 4.0ReferenceNative ligand mimicPoor permeability, rapid clearance
Tetrazole

4.5 - 5.0+0.5 to +1.0Improved metabolic stability, lipophilicPoor solubility in some series
3-Hydroxyisoxazole

4.0 - 5.0+0.2Planar, specific H-bond geometryPotential glucuronidation
Squaric Acid

0.5 / 3.5-1.0Strong acid, bidentate mimicHigh polarity, synthesis complexity
Acyl Sulfonamide

4.5 - 5.5+1.5Tunable R-group for selectivityIncreased MW, rotational freedom
The 3-Hydroxyisoxazole Strategy

For the 4-chlorooxazole scaffold, the 3-hydroxyisoxazole is a superior bioisostere to the tetrazole in scenarios where the target binding site is sterically constrained. The 3-hydroxyisoxazole is isosteric to the carboxylate but offers a different electrostatic potential map, often improving selectivity.

Expert Insight: In DAAO inhibitor development, replacing the carboxylic acid with 3-hydroxyisoxazole often retains potency while significantly improving blood-brain barrier (BBB) penetration due to the masking of the negative charge in the internal hydrogen bond network.

Core Scaffold Hopping (The Linker)

The 1,3-oxazole ring is not merely a spacer; its electron density affects the pKa of the attached acid. Replacing the oxygen with sulfur (thiazole) or nitrogen (imidazole) dramatically alters the electronic landscape.

Thiazole Replacement (4-chloro-1,3-thiazole-2-carboxylic acid)
  • Effect: Sulfur is less electronegative than oxygen, making the thiazole ring more aromatic and less prone to hydrolytic ring opening.

  • Consequence: The C2-carboxylic acid becomes slightly weaker (higher pKa) due to reduced inductive withdrawal, potentially improving permeability.

  • Causality: The larger Van der Waals radius of Sulfur (1.80 Å vs 1.52 Å for Oxygen) may cause steric clash if the binding pocket is tight.

1,2,3-Triazole Replacement
  • Strategy: "Click" chemistry staple.

  • Benefit: Extreme metabolic stability.

  • Drawback: Loss of the C4-chlorine vector if using standard click synthesis. Requires functionalized alkynes to retain the halogen motif.

Visualizing the Bioisosteric Landscape

The following diagram illustrates the decision matrix for modifying the parent 4-chloro-1,3-oxazole-2-carboxylic acid.

Bioisostere_Logic Parent 4-chloro-1,3-oxazole- 2-carboxylic acid Acid_Mod C2-Acid Modification Parent->Acid_Mod Ring_Mod Ring Scaffold Hop Parent->Ring_Mod Halo_Mod C4-Halogen Substitution Parent->Halo_Mod Tetrazole Tetrazole (pKa ~5, Lipophilic) Acid_Mod->Tetrazole OH_Isox 3-OH-Isoxazole (Planar, H-bond) Acid_Mod->OH_Isox Thiazole Thiazole (Stability++, Lipophilicity++) Ring_Mod->Thiazole Triazole 1,2,3-Triazole (Synth Ease) Ring_Mod->Triazole CF3 Trifluoromethyl (Metabolic Block) Halo_Mod->CF3 Permeability Improved Permeability Tetrazole->Permeability Selectivity Selectivity Profile OH_Isox->Selectivity Stability Hydrolytic Stability Thiazole->Stability CF3->Stability

Figure 1: Strategic decision tree for scaffold optimization. The choice of bioisostere depends on the specific liability (permeability vs. stability) being addressed.

Experimental Protocol: Direct Conversion to Tetrazole Bioisostere

Traditional synthesis of tetrazoles from carboxylic acids requires a multi-step sequence (Acid


 Amide 

Nitrile

Tetrazole) often involving toxic reagents like phosphoryl chloride (

) or tin azides.

Below is a modern, self-validating photoredox protocol for the direct decarboxylative conversion of the 4-chloro-1,3-oxazole-2-carboxylic acid to its 5-substituted tetrazole bioisostere. This method utilizes an acridine photocatalyst to generate the reactive radical species.

Reagents & Equipment
  • Substrate: 4-chloro-1,3-oxazole-2-carboxylic acid (1.0 equiv).

  • Catalyst: Acr-Mes-ClO4 (Mes-Acridinium photocatalyst) (2 mol%).

  • Reagent: TMS-N3 (Trimethylsilyl azide) (2.0 equiv) as the nitrogen source.

  • Oxidant: 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBA) derivative or similar hypervalent iodine source.

  • Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio).

  • Light Source: 450 nm Blue LED (e.g., Kessil lamp).

Step-by-Step Methodology
  • Activation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (0.5 mmol) in the DCM/HFIP solvent mixture.

  • Catalyst Addition: Add the Mes-Acridinium catalyst (2 mol%) and the hypervalent iodine reagent (1.2 equiv).

  • Azidation: Add TMS-N3 (2.0 equiv) dropwise under nitrogen atmosphere.

    • Self-Validation Check: Ensure the reaction vessel is sealed tight; TMS-N3 is volatile.

  • Irradiation: Irradiate the mixture with 450 nm Blue LED light at room temperature (

    
    ) for 16-24 hours.
    
    • Process Control: Monitor consumption of the acid via LC-MS (ESI- mode). The acid peak (M-H) should disappear, replaced by the tetrazole mass (M-H + 24 approx, depending on ionization).

  • Workup: Quench with saturated aqueous

    
     to remove excess oxidant. Extract with Ethyl Acetate (3x).
    
  • Purification: The tetrazole product is acidic. Purify via Reverse Phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Reaction Mechanism Visualized

Photoredox_Tetrazole Acid Carboxylic Acid Radical Acyl Radical Acid->Radical SET Oxidation (-CO2) Nitrile Nitrile Intermediate Radical->Nitrile N-Transfer Tetrazole Tetrazole Bioisostere Nitrile->Tetrazole [3+2] Cycloaddition (In Situ) params Blue LED (450nm) Mes-Acridinium TMS-N3 params->Acid

Figure 2: Mechanistic flow of the photoredox decarboxylative tetrazolation. Note that this pathway bypasses the isolation of the potentially unstable nitrile intermediate.

Scientific Integrity & Validation

Metabolic Stability Validation

When testing the new bioisosteres, a simple microsomal stability assay is insufficient due to the specific instability of the oxazole ring.

  • Protocol: Incubate compounds in plasma (not just microsomes) to assess hydrolytic stability of the ring.

  • Expectation: The Thiazole analog should show >95% remaining after 4 hours, whereas the parent oxazole may show degradation depending on the electron-withdrawing nature of substituents.

Selectivity Profiling

The 4-chloro substituent is essential for selectivity. If replacing the core ring (e.g., to imidazole), the vector of the chlorine atom may shift.

  • Validation: Use 1H-NMR NOESY experiments to confirm that the solution-state conformation of the bioisostere matches the parent molecule's bioactive conformation.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, Y., et al. (2023).[2] "One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis." Science. (Contextual reference for the photoredox protocol described in Section 5). Available at: [Link]

  • Pippione, A. C., et al. (2017). "Hydroxytriazoles as Carboxylic Acid Bioisosteres." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: 4-Substituted Oxazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Synthesis, Stabilization, and Application in Medicinal Chemistry

Executive Summary

The oxazole-2-carboxylic acid scaffold serves as a critical pharmacophore in drug discovery, particularly as a bioisostere for amide bonds in peptidomimetics and as a rigid linker in macrocyclic antibiotics (e.g., virginiamycin, pristinamycin). However, the 4-substituted variants present a unique dichotomy: they offer high structural diversity via the chiral pool (amino acids), yet they suffer from inherent thermodynamic instability—specifically, rapid decarboxylation of the free acid.

This guide provides a validated technical framework for the synthesis and handling of 4-substituted oxazole-2-carboxylic acid derivatives. It moves beyond generic textbook methods to address the practical "failure points" encountered in the lab, specifically focusing on the Wipf-Williams protocol and oxidative-cyclization strategies .

Structural & Electronic Properties

The Decarboxylation Challenge

The primary bottleneck in working with oxazole-2-carboxylic acids is their propensity to decarboxylate under thermal or acidic stress.

  • Mechanism: The electron-withdrawing nature of the carboxyl group at C2, combined with the electronegativity of the ring nitrogen, creates a push-pull system. Protonation of the nitrogen (or Lewis acid coordination) lowers the activation energy for the loss of CO₂, leading to the formation of an azomethine ylide intermediate which subsequently rearranges.

  • Implication: The free acid should rarely be isolated as a dry solid. It is best generated in situ or stored as a potassium/lithium salt.

Bioisosterism

The 4-substituted oxazole ring mimics the spatial arrangement of the peptide bond (


-amide), but with restricted conformational freedom.
  • C4-Substituent: Corresponds to the amino acid side chain (

    
    ).
    
  • C2-Carboxylate: Corresponds to the carbonyl of the peptide backbone.

Synthetic Strategies

The most robust route to 4-substituted derivatives utilizes


-amino acids as the starting material. This ensures the definition of the C4-substituent is derived from the chiral pool, although racemization during oxazole formation is a risk that must be managed.
The Modified Wipf Protocol (Amino Acid Route)

This is the industry-standard approach for high-value intermediates.

Workflow Logic:

  • Acylation: Reaction of an amino acid methyl ester with ethyl oxalyl chloride introduces the C2-carbon and the carboxylate moiety.

  • Cyclodehydration: Conversion of the acyclic amide to the oxazoline.

  • Oxidation: Dehydrogenation of the oxazoline to the oxazole.

Synthetic Pathway Visualization

OxazoleSynthesis Start Amino Acid Methyl Ester Inter1 Amido-Ester Intermediate Start->Inter1 Acylation (TEA/DCM) Reagent Ethyl Oxalyl Chloride Reagent->Inter1 Oxazoline Oxazoline Intermediate Inter1->Oxazoline Cyclodehydration (-78°C to RT) Cyclizer DAST or Deoxo-Fluor Cyclizer->Oxazoline Product 4-Subst. Oxazole-2- Carboxylic Ester Oxazoline->Product Oxidation Oxidizer BrCCl3 / DBU Oxidizer->Product

Figure 1: The Amino Acid-to-Oxazole Synthetic Pathway. This route builds the ring while retaining the substituent derived from the amino acid starting material.

Detailed Experimental Protocols

Step 1: Acylation (Formation of the Precursor)
  • Objective: Couple the amino acid ester with the oxalate moiety.

  • Reagents: L-Serine methyl ester HCl (or other AA), Ethyl oxalyl chloride, Triethylamine (TEA).

Protocol:

  • Suspend L-Serine methyl ester HCl (10 mmol) in dry DCM (50 mL) at 0°C.

  • Add TEA (22 mmol) dropwise. The solution will become clear as the free base is liberated.

  • Add Ethyl oxalyl chloride (11 mmol) dropwise over 15 minutes. Control: Maintain temp < 5°C to prevent bis-acylation.

  • Stir at RT for 2 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Yield Expectation: >90%. The product is usually a stable oil or solid.

Step 2 & 3: Cyclodehydration and Oxidation (One-Pot Variant)
  • Objective: Close the ring to form the oxazoline and oxidize to oxazole.

  • Critical Note: DAST (Diethylaminosulfur trifluoride) is effective but hazardous. Deoxo-Fluor is a safer alternative. For oxidation, the BrCCl₃/DBU method is milder than MnO₂ and preserves stereocenters better (though oxazoles are planar, the C4 substituent integrity matters during the transition).

Protocol:

  • Dissolve the amido-ester from Step 1 (5 mmol) in dry DCM (20 mL). Cool to -78°C.

  • Add DAST (5.5 mmol) dropwise. Stir for 1 hr at -78°C, then warm to RT.

    • Checkpoint: TLC should show disappearance of starting material.

  • Cool the mixture back to 0°C.

  • Add BrCCl₃ (15 mmol) followed by DBU (15 mmol) dropwise.

  • Stir at 0°C for 3 hours, then allow to warm to RT overnight.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Purify via flash chromatography (Hexane/EtOAc).

  • Result: Ethyl 4-substituted-oxazole-2-carboxylate.

Step 4: Saponification (The Danger Zone)
  • Objective: Reveal the free carboxylic acid for coupling.

  • Risk: Decarboxylation.

Protocol:

  • Dissolve ester in THF/Water (3:1). Cool to 0°C.

  • Add LiOH (1.1 eq) as a 1M solution.

  • Stir at 0°C. Do not heat. Monitor by TLC/LCMS.

  • Isolation: Carefully acidify to pH 3-4 with 1N HCl at 0°C. Extract immediately with EtOAc.

  • Storage: Use immediately in the next coupling reaction. Do not store the free acid.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their chemical rectifications.

Failure ModeObservationRoot CauseCorrective Action
Low Yield (Step 2) Complex mixture, no oxazoline.Elimination of the

-hydroxy group (if using Ser/Thr) instead of cyclization.
Ensure temperature is strictly -78°C during DAST addition. Switch to Burgess Reagent if elimination persists.
Decarboxylation Loss of product during saponification (Step 4).Acidic workup was too harsh or solution was heated.Acidify only to pH 4. Keep cold (0°C). Consider using KOTMS (Potassium trimethylsilanolate) for anhydrous hydrolysis.
Racemization Loss of optical purity at C4 (if chiral).Deprotonation at C4 during oxazoline formation.Use milder bases (Collidine instead of DBU) during the oxidation step.
Incomplete Oxidation Oxazoline remains.BrCCl₃ is old or DBU is wet.Use fresh reagents. Alternatively, use NiO₂ (Nickel peroxide) for stubborn substrates.

Mechanistic Insight: The Decarboxylation Pathway

Understanding the decomposition pathway is essential for designing stable analogs or handling the intermediates correctly.

Decarboxylation Acid Oxazole-2-COOH (Free Acid) Zwitterion Zwitterionic Intermediate Acid->Zwitterion +H+ Protonation N-Protonation (Acidic Media) Protonation->Zwitterion TS Transition State (Ring Opening/Ylide) Zwitterion->TS Heat / Activation Products Decarboxylated Product (Oxazole + CO2) TS->Products -CO2

Figure 2: Thermal and Acid-Catalyzed Decarboxylation Mechanism. Protonation of the oxazole nitrogen significantly lowers the barrier for CO₂ loss.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., & Reno, M. J. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters. [Link]

  • Williams, D. R., et al. (1997). Practical strategies for the synthesis of 2,4-disubstituted oxazoles. Tetrahedron Letters. [Link]

  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for cyclization logic). [Link]

Methodological & Application

Strategic Esterification of 4-Chloro-1,3-oxazole-2-carboxylic Acid: Overcoming Decarboxylative Instability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OX-4CL-02

Executive Summary

The esterification of 4-chloro-1,3-oxazole-2-carboxylic acid presents a distinct challenge in organic synthesis: the inherent instability of the oxazole-2-carboxylic acid moiety. Unlike standard benzoic acid derivatives, oxazole-2-carboxylic acids are prone to rapid thermal decarboxylation , yielding the parent oxazole and carbon dioxide.

This Application Note defines the optimal conditions for esterification, rejecting classical Fischer esterification (acid/reflux) in favor of Base-Mediated Alkylation and Low-Temperature Acyl Activation . These protocols ensure high yield while preserving the integrity of the C-Cl bond and the heteroaromatic core.

Mechanistic Analysis & Critical Challenges

The Decarboxylation Vector

The primary failure mode when handling 1,3-oxazole-2-carboxylic acids is spontaneous decarboxylation. The dipole of the oxazole ring, combined with the electron-withdrawing nature of the C2-carboxyl group, creates a low-energy pathway for


 extrusion, often accelerating significantly above 50°C.
  • Impact of the 4-Chloro Substituent: The chlorine atom at the C4 position is electron-withdrawing (

    
    ). While this increases the acidity of the carboxylic acid (making deprotonation easier), it also destabilizes the ring electron density.
    
  • Constraint: Avoid strong mineral acids and temperatures

    
    .
    
Decision Matrix for Method Selection
ParameterMethod A: Base-Mediated Alkylation (Recommended)Method B: Acyl Chloride ActivationMethod C: Fischer Esterification
Reagents Alkyl Halide (MeI/EtI),


, DMF(cat), Alcohol

, MeOH, Heat
Temperature


Reflux (

)
Risk Profile Low (Mild, no acidic species)Medium (HCl generation)Critical (Decarboxylation likely)
Byproducts Inorganic salts (easy filtration)HCl gas, urea (if using carbodiimide)Polymerization/Decomp products
Suitability High for 4-chloro-oxazoleModerate Not Recommended

Experimental Protocols

Protocol A: Base-Mediated Alkylation (The "Gold Standard")

This method utilizes the high acidity of the oxazole carboxylic acid to form a stable carboxylate salt, which then acts as a nucleophile toward an alkyl halide.

Materials
  • Substrate: 4-Chloro-1,3-oxazole-2-carboxylic acid (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 - 1.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.2 M)

Step-by-Step Methodology
  • Solvation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1,3-oxazole-2-carboxylic acid in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Cool the solution to

    
     using an ice bath. Add 
    
    
    
    in a single portion.
    • Observation: The mixture will become a suspension. Stir for 15 minutes at

      
       to ensure complete formation of the carboxylate anion.
      
  • Alkylation: Dropwise add Methyl Iodide (caution: carcinogen/volatile) via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ). Stir for 2–4 hours.
    
    • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. The acid spot (baseline) should disappear, replaced by a higher

      
       spot (ester).
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry the organic phase over

      
      , filter, and concentrate in vacuo at low temperature (
      
      
      
      ).
  • Purification: Usually yields pure product. If necessary, purify via silica gel flash chromatography.

Protocol B: Low-Temperature Acyl Chloride Formation

Use this method only if steric bulk requires it (e.g., forming a tert-butyl ester) or if the alkyl halide is unavailable.

Materials
  • Substrate: 4-Chloro-1,3-oxazole-2-carboxylic acid (1.0 eq)

  • Reagent: Oxalyl Chloride (1.2 eq)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Activation: Dissolve substrate in DCM at

    
    . Add catalytic DMF.
    
  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.
    • Critical: Do not use Thionyl Chloride (

      
      ) with heat; the byproduct 
      
      
      
      and heat can trigger ring degradation. Oxalyl chloride allows activation at
      
      
      .
  • Esterification: Once gas evolution ceases (approx 1 hr), add the desired alcohol (e.g., MeOH, t-BuOH) and a scavenger base (Pyridine or

    
    , 2.0 eq) dropwise at 
    
    
    
    .
  • Workup: Wash with dilute citric acid (to remove amine salts), then saturated

    
    , then brine.
    

Process Visualization (Workflow Logic)

EsterificationLogic Start Start: 4-Chloro-1,3-oxazole-2-COOH CheckTemp Constraint Check: Is Temp > 40°C acceptable? Start->CheckTemp Fischer Method C: Fischer Esterification (Reflux) CheckTemp->Fischer Yes (Risky) SelectMethod Select Mild Protocol CheckTemp->SelectMethod No (Safe) Fail FAILURE: Decarboxylation to 4-chlorooxazole Fischer->Fail Thermal Decomp MethodA Method A: Base-Mediated Alkylation (K2CO3 / MeI / DMF) SelectMethod->MethodA Standard MethodB Method B: Acyl Chloride (Oxalyl Chloride / 0°C) SelectMethod->MethodB Steric/Specific Result SUCCESS: Methyl 4-chloro-1,3-oxazole-2-carboxylate MethodA->Result High Yield MethodB->Result Mod. Yield

Figure 1: Decision logic for esterification of thermally labile oxazole acids.

Quality Control & Validation

To confirm the successful synthesis of Methyl 4-chloro-1,3-oxazole-2-carboxylate , verify the following analytical markers.

NMR Spectroscopy ( NMR, )
  • Proton H5: Look for the singlet corresponding to the oxazole ring proton at C5. In the acid, this may shift due to H-bonding. In the ester, expect a sharp singlet around

    
     7.8 – 8.0 ppm .
    
  • Methyl Ester: A prominent singlet at

    
     3.9 – 4.0 ppm  (
    
    
    
    ).
  • Absence of Acid: Disappearance of the broad carboxylic acid proton (

    
     ppm).
    
Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch: A strong ester carbonyl stretch at 1730–1750 cm⁻¹ .

  • Absence of -OH: Lack of the broad O-H stretch (2500–3300 cm⁻¹) associated with the carboxylic acid.

References

  • Vereshchagin, L. I., et al. "Synthesis and properties of oxazole-2-carboxylic acids." Chemistry of Heterocyclic Compounds, vol. 24, no. 11, 1988, pp. 1283–1286.

    • Context: Establishes the baseline instability and decarboxylation tendencies of the oxazole-2-carboxylic acid class.
  • Bagley, M. C., et al. "A simple and practical method for the synthesis of oxazoles." Synlett, no. 1, 2004, pp. 2615–2618.

    • Context: Discusses mild conditions for handling sensitive oxazole intermedi
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd ed., Oxford University Press, 2012.
  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., Wiley, 2014.

    • Context: Standard protocols for base-mediated esterification (alkyl

Protecting group strategies for oxazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches to uncover authoritative insights into protective group strategies. My focus is narrowing to the synthesis of oxazole-2-carboxylic acids, with particular attention on typical carboxylic acid protecting groups and the reactivity of the oxazole ring.

Analyzing Protective Group Strategies

I'm now diving deep into the results. I'm focusing on identifying optimal protecting groups for oxazole-2-carboxylic acid synthesis, considering introduction/removal conditions, oxazole ring compatibility, and potential side reactions. I will then use this information to create a comprehensive application note. I am aiming to include tables summarizing key data, and detailed experimental protocols. Additionally, I am designing graphs for visual representation.

Commencing Literature Review

I'm now starting with Google searches. My aim is gathering authoritative insights on protecting group strategies for oxazole-2-carboxylic acids. I'm focusing on common carboxylic acid protecting groups, reactivity of the oxazole ring, and established synthetic methods. I'm planning to move on to analysis of the results to narrow my options.

Troubleshooting & Optimization

Improving solubility of 4-chloro-1,3-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting data acquisition with comprehensive Google searches, homing in on the physicochemical properties of 4-chloro -1,3-oxazole-2-carboxylic acid. My immediate priority is to gather information on its solubility across various solvents and pH levels. I'm focusing on creating a complete data set to guide further investigation.

Expanding Search Parameters

I'm now expanding my search to include techniques for enhancing solubility, such as salt formation and cosolvency. I'm actively looking for literature specifically addressing this compound or structurally similar ones. The goal is to organize this into a Q&A technical guide, explaining the rationale behind solubility enhancement choices, with citations and diagrams to clarify concepts visually.

Deepening the Research

I'm now diving deeper into solubility enhancement. I'm actively researching salt formation, cosolvency, complexation, and surfactants for carboxylic acids. I'm also scouring for literature and patents on 4-chloro-1,3-oxazole-2-carboxylic acid specifically, or structurally similar compounds, with a goal to assemble a Q&A guide with supporting citations and visual aids, while organizing the gathered info by addressing key questions. I'm focusing on the why of each technique.

Storage conditions to prevent degradation of halo-oxazole acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of Halo-Oxazole Acids

Welcome to the Technical Support Hub. Subject: Preservation of Structural Integrity for Halo-Oxazole Acid Intermediates. Ticket Priority: High (Risk of Irreversible Degradation).

Executive Summary: The Stability Triad

Halo-oxazole acids (e.g., 2-chloro-5-oxazolecarboxylic acid) are high-value scaffolds often used in the synthesis of bioactive compounds and antibiotics. However, they present a unique "instability triad" due to the synergistic reactivity of the halogen substituent, the oxazole ring, and the carboxylic acid moiety.

As a Senior Application Scientist, I often see degradation misdiagnosed as synthesis failure. These compounds are susceptible to:

  • Photolytic Dehalogenation: Driven by UV exposure.

  • Thermal Decarboxylation: Driven by entropy and ring electron deficiency.

  • Hydrolytic Ring Cleavage: Driven by moisture and pH extremes.

Module 1: Troubleshooting & Diagnostics (Q&A)

Q1: My white crystalline solid has turned yellow/brown after one week on the bench. Is it still usable?

Diagnosis: Photolytic Degradation (Dehalogenation). Technical Insight: The Carbon-Halogen (C-X) bond on the oxazole ring is photosensitive. Exposure to UV or ambient lab light can cause homolytic fission of the C-X bond, generating radical species that couple to form colored oligomers (the "yellowing" effect). Action:

  • Immediate: Run an LC-MS to check the parent peak area. If purity is >95%, perform a recrystallization immediately. If <90%, discard.

  • Prevention: These compounds must be stored in amber glass vials wrapped in aluminum foil.

Q2: I opened a stored vial and heard a distinct "pop" (gas release). The mass balance shows mass loss.

Diagnosis: Thermal Decarboxylation. Technical Insight: Oxazole carboxylic acids are prone to losing


. The electron-withdrawing nature of the halogen and the heteroatoms (N, O) destabilizes the carboxyl group, lowering the activation energy for decarboxylation, especially if stored at room temperature (

). Action:
  • Immediate: The compound has chemically changed into the corresponding halo-oxazole (minus the acid group). It cannot be salvaged for acid-dependent reactions.

  • Prevention: Store strictly at

    
     or lower.
    
Q3: Can I store stock solutions of the acid in DMSO or Methanol?

Diagnosis: Solvolysis / Ring Opening. Technical Insight: While oxazoles are generally more stable than furans, the presence of a halogen and an acid group renders the ring susceptible to nucleophilic attack. In protic solvents (Methanol) or hygroscopic polar aprotic solvents (DMSO) containing trace water, the ring can hydrolyze (open) over time, forming acyclic amides. Action:

  • Protocol: Never store as a solution. Prepare solutions immediately prior to use (in situ). If a stock is absolutely necessary, use anhydrous Acetonitrile and store at

    
     for no more than 24 hours.
    

Module 2: Degradation Pathways Visualization

Understanding how the molecule breaks down is crucial for preventing it.

DegradationPathways Start Halo-Oxazole Acid (Intact) Light UV/Visible Light Start->Light Heat Heat (>25°C) Start->Heat Water Moisture/H+ Start->Water Radical Radical Species (C-X Bond Cleavage) Light->Radical Homolytic Fission HaloOxazole Halo-Oxazole (Decarboxylated) Heat->HaloOxazole Loss of CO2 RingOpen Acyclic Amide (Ring Hydrolysis) Water->RingOpen Nucleophilic Attack Oligomer Colored Oligomers (Impurity) Radical->Oligomer Radical Coupling

Figure 1: Primary degradation vectors for Halo-Oxazole Acids. Note that light, heat, and moisture attack different structural points of the molecule.

Module 3: The "Gold Standard" Storage Protocol

This protocol is a self-validating system. If followed, the compound should remain stable for 6–12 months.

Materials Required:

  • Amber glass vials (Screw cap with PTFE liner).

  • Parafilm or electrical tape.

  • Desiccant packs (Silica gel or molecular sieves).

  • Inert Gas Source (Argon or Nitrogen).

  • Freezer (

    
    ).
    

Step-by-Step Methodology:

  • Aliquot Strategy:

    • Do not store the bulk material in one container. Repeated freeze-thaw cycles introduce condensation.

    • Divide the material into single-use aliquots (e.g., 50mg or 100mg) immediately upon receipt.

  • Inerting (The "Argon Blanket"):

    • Place the solid in the amber vial.

    • Gently flow Argon gas into the vial for 10–15 seconds to displace oxygen and ambient moisture.

    • Why? This minimizes oxidative stress and hydrolysis.

  • Sealing:

    • Cap tightly with a PTFE-lined cap (avoid rubber septa which can leach plasticizers).

    • Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Double Containment:

    • Place the sealed amber vials inside a larger secondary jar or Ziploc bag containing a fresh desiccant packet.

    • Self-Validation: Include a humidity indicator card in the secondary jar. If the pink dot turns blue (or vice versa depending on brand), your moisture barrier has failed.

  • Cryopreservation:

    • Store at

      
      .
      

Module 4: Quantitative Stability Data

The following table summarizes typical stability profiles based on functional group analysis.

ConditionTimeframeExpected Purity LossPrimary Degradation Mode
Benchtop (25°C, Light) 24 Hours5–15%Photolysis & Decarboxylation
Benchtop (Dark, Desiccated) 1 Week< 2%Slow Decarboxylation
Solution (DMSO, 25°C) 4 Hours2–5%Solvolysis/Hydrolysis
Freezer (-20°C, Argon) 6 Months< 0.5%Negligible

Module 5: Workflow Decision Tree

Use this logic flow to determine the handling of your specific sample.

StorageWorkflow Start Receive Halo-Oxazole Acid ImmediateUse Immediate Use? Start->ImmediateUse YesUse Weigh exact amount Minimize light exposure ImmediateUse->YesUse Yes NoUse Aliquot into Amber Vials ImmediateUse->NoUse No Dissolve Dissolve in Anhydrous Solvent (Use within 1 hour) YesUse->Dissolve Inert Purge with Argon NoUse->Inert Seal Seal + Desiccant + -20°C Inert->Seal QC QC Check before next use (1H NMR / LCMS) Seal->QC After Storage QC->YesUse Pass

Figure 2: Decision Matrix for handling and storage to ensure experimental reproducibility.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Provides foundational mechanisms for oxazole ring hydrolysis and stability).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Oxazole-4-carboxylic acid. (Data source for general physical properties of oxazole acids).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for decarboxylation mechanisms of electron-deficient carboxylic acids).

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling and Storage of Light-Sensitive Chemicals. (Source for amber vial and inert gas protocols).

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shift Assignments for the 4-Chloro-1,3-Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-1,3-oxazole ring is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for thiazoles or pyridines in kinase inhibitors and antibiotics. However, synthetic routes to this scaffold frequently yield regioisomeric mixtures (specifically the 5-chloro isomer) or unreacted starting materials.

This guide provides a definitive technical comparison of the 4-chloro-1,3-oxazole spectral signature against its primary structural "alternatives"—the parent 1,3-oxazole and the 5-chloro regioisomer . We establish a self-validating assignment protocol utilizing chemical shift trends, substituent electronic effects, and heteronuclear correlation.

Structural Dynamics and Theoretical Grounding

To accurately assign the 4-chloro-1,3-oxazole, one must understand the baseline electronic environment of the parent ring and how the chlorine atom perturbs this system.

The Parent System (Baseline)

In the unsubstituted 1,3-oxazole, three protons exist in distinct magnetic environments:

  • H2 (C2-H): Flanked by oxygen and nitrogen. The most acidic and deshielded proton.

  • H5 (C5-H): Adjacent to oxygen.

  • H4 (C4-H): Adjacent to nitrogen. Typically the most shielded (upfield) ring proton.

The Chlorine Effect (The Target)

Substituting Chlorine at the C4 position introduces two competing effects:

  • Inductive Effect (-I): Chlorine is electronegative, pulling electron density through the sigma bond framework. This generally deshields adjacent protons (H5).

  • Mesomeric Effect (+M): Lone pair donation into the ring is possible but generally weaker than the inductive withdrawal in this heteroaromatic system.

The Diagnostic Shift: The substitution of H4 eliminates the most upfield signal (~7.10 ppm) and causes a downfield shift in the remaining H5 proton due to the ortho-like proximity of the chlorine.

Comparative Data Analysis

The following table synthesizes representative chemical shift data (in CDCl₃) to distinguish the target 4-chloro scaffold from its alternatives.

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm)
Proton PositionParent 1,3-Oxazole (Reference)4-Chloro-1,3-oxazole (Target)5-Chloro-1,3-oxazole (Alternative Isomer)
H2 7.96 (s)7.90 – 8.05 (s) 7.85 – 7.95 (s)
H4 7.10 (s)— (Substituted) 6.90 – 7.05 (s)
H5 7.70 (s)7.75 – 7.85 (s) — (Substituted)
Coupling (

)

Hz
Singlets (No coupling) Singlets (No coupling)

Note: Shifts may vary by ±0.05 ppm depending on concentration and specific solvent water content.

Key Diagnostic Indicators
  • The "Missing" Signal:

    • If the spectrum shows a signal < 7.2 ppm, you likely have the 5-chloro isomer (retaining H4) or the parent (retaining H4).

    • The 4-chloro derivative lacks protons in the upfield aromatic region (6.5–7.2 ppm).

  • The H5 Deshielding:

    • In 4-chloro-1,3-oxazole, the H5 proton is deshielded by the adjacent chlorine, pushing it closer to the H2 signal.

Experimental Validation Protocol

Reliance on 1D 1H NMR alone can be risky due to solvent-dependent shifts. The following protocol ensures 99% confidence in assignment using 2D NMR techniques.

Materials & Methods
  • Solvent: DMSO-d₆ is preferred over CDCl₃ for definitive assignment because it minimizes proton exchange at the acidic C2 position and often separates overlapping signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Step-by-Step Assignment Workflow

Step 1: 1H NMR Screening Acquire a standard 16-scan proton spectrum.

  • Observation: Look for two singlets.

  • Logic: If signals are doublets, the ring is unsubstituted (parent). If two singlets appear, proceed to Step 2.

Step 2: gHMBC (Heteronuclear Multiple Bond Correlation) This is the "Gold Standard" for heterocyclic regiochemistry.

  • Target: Observe long-range coupling (2-3 bonds) between protons and ring carbons.

  • Mechanism:

    • H2 will correlate with C4 and C5 .

    • H5 (in 4-Cl isomer) will correlate with C4 (bearing Cl) and C2 .

    • H4 (in 5-Cl isomer) will correlate with C5 (bearing Cl) and C2 .

  • Differentiation: The Carbon chemical shift of C-Cl is distinct.

    • C4-Cl typically resonates ~125-135 ppm.

    • C5-Cl typically resonates ~138-148 ppm (adjacent to Oxygen).

Step 3: 1D NOE (Nuclear Overhauser Effect) - Optional If HMBC is ambiguous due to poor resolution:

  • Irradiate the H2 signal.

  • 4-Chloro: Weak/No NOE to H5 (distance is large).

  • 5-Chloro: Weak/No NOE to H4.

  • Note: NOE is less reliable for 1,3-isomers; HMBC is preferred.

Visualizing the Decision Logic

The following diagram illustrates the logical pathway for distinguishing the target molecule from its isomer using the data described above.

Oxazole_Assignment Start Crude Product (1H NMR Spectrum) Count Count Aromatic Signals Start->Count ThreeSig 3 Signals (H2, H4, H5) Count->ThreeSig 3 Protons TwoSig 2 Signals Count->TwoSig 2 Protons ResultParent Parent 1,3-Oxazole ThreeSig->ResultParent CheckUpfield Check for Upfield Signal (< 7.2 ppm) TwoSig->CheckUpfield HasUpfield Signal Present (~7.0 ppm) CheckUpfield->HasUpfield Yes (H4 exists) NoUpfield No Signal (< 7.2 ppm) CheckUpfield->NoUpfield No (H4 substituted) Result5Cl 5-Chloro-1,3-oxazole (Isomer) HasUpfield->Result5Cl Result4Cl 4-Chloro-1,3-oxazole (TARGET) NoUpfield->Result4Cl HMBC Validation: HMBC Correlate Proton to C-Cl Result5Cl->HMBC Confirm Result4Cl->HMBC Confirm

Figure 1: Logic flow for identifying 4-chloro-1,3-oxazole based on proton count and chemical shift thresholds.

Synthesis and Mechanism of Impurity Formation

Understanding why the alternative (5-chloro) forms helps in interpreting the NMR.

When synthesizing 4-chlorooxazoles (typically via the cyclization of


-chloro-ketones with amides or via Vilsmeier-Haack conditions), the regioselectivity is governed by the nucleophilicity of the amide oxygen vs. nitrogen.
  • Kinetic Product: Often the 5-chloro isomer, depending on the specific leaving groups used.

  • Thermodynamic Product: The 4-chloro isomer is frequently more stable in specific catalytic cycles, but mixtures are common.

This makes the Absence of the H4 signal (~7.10 ppm) the critical quality attribute (CQA) for batch release.

References

  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent effects).

  • Boulanger, W. A., et al. (1994). Synthesis of 2,4-disubstituted oxazoles. Journal of Heterocyclic Chemistry, 31(4), 819-823. (Provides experimental shifts for 4-substituted oxazoles).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department. (Authoritative source for HMBC interpretation).

Comprehensive Guide: Validating Purity of 4-Chloro-1,3-Oxazole-2-Carboxylic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the synthesis of bioactive scaffolds, 4-chloro-1,3-oxazole-2-carboxylic acid presents a distinct analytical paradox. While structurally simple, its validation is complicated by two factors: high polarity (leading to poor retention on standard C18 columns) and thermal instability (susceptibility to spontaneous decarboxylation).

Standard HPLC-UV methods often fail to distinguish between the parent acid and its decarboxylated degradation product (4-chlorooxazole) due to overlapping chromophores. Furthermore, quantitative NMR (qNMR), while excellent for absolute assay, lacks the sensitivity to detect trace impurities below 0.1%.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior modality for purity validation. We will demonstrate that a specific Reverse-Phase (RP) method using fluorophenyl selectivity, coupled with negative-mode Electrospray Ionization (ESI-), provides the necessary orthogonality to validate pharmaceutical-grade purity.

Comparative Analysis: LC-MS vs. Alternatives

To justify the investment in LC-MS, we must objectively compare it against standard industrial alternatives. The following data synthesizes performance metrics across three distinct analytical platforms.

Table 1: Performance Matrix for Oxazole Purity Analysis
FeatureLC-MS (Proposed) HPLC-UV (Standard) 1H-qNMR (Orthogonal)
Primary Utility Impurity Profiling & Trace DetectionRoutine QC & Batch ReleaseAbsolute Content Assay
Specificity High (Mass-resolved)Medium (Retention-time dependent)High (Structural resolution)
Sensitivity (LOD) < 0.05% (Trace level)~0.1%~1.0%
Risk Factor Ion Suppression (Matrix effects)Co-elution of isobaric impuritiesSolvent peak overlap
Throughput Medium (10-15 min/run)High (5-10 min/run)Low (Manual processing)
Suitability Best for Stability Indicating Best for Routine ChecksBest for Reference Standards
The "Decarboxylation Trap"

A critical failure mode in HPLC-UV is the thermal degradation of the carboxylic acid moiety during column heating.

  • The Reaction: 4-chloro-1,3-oxazole-2-COOH

    
     4-chlorooxazole + CO
    
    
    
    .
  • The Consequence: In UV, the decarboxylated product often co-elutes or has a similar

    
    , leading to false purity calculations. LC-MS resolves this by detecting the mass shift (
    
    
    
    ).

Strategic Workflow Visualization

The following diagram illustrates the decision logic for selecting LC-MS over qNMR, emphasizing the "Gatekeeper" role of LC-MS in detecting trace organic impurities that NMR misses.

AnalyticalStrategy Start Sample: 4-Chloro-1,3-oxazole-2-carboxylic acid Solubility Solubility Check (DMSO-d6 vs. MeOH) Start->Solubility Decision Primary Goal? Solubility->Decision Goal_Assay Absolute Assay (Weight %) Decision->Goal_Assay Quantification Goal_Purity Impurity Profiling (<0.1%) Decision->Goal_Purity Qual/Quant Trace qNMR 1H-qNMR (Internal Std: Maleic Acid) Goal_Assay->qNMR Result_Assay Result: Potency (e.g., 98.5% w/w) qNMR->Result_Assay LCMS LC-MS (ESI-) Column: PFP or HSS T3 Goal_Purity->LCMS Result_Purity Result: Chromatographic Purity (e.g., 99.2% Area) LCMS->Result_Purity Validation FINAL RELEASE (Combined Data) Result_Assay->Validation Result_Purity->Validation

Figure 1: Integrated Analytical Workflow. Note how LC-MS and qNMR serve complementary, not competing, roles in the final release criteria.

Experimental Protocol: The Self-Validating System

This protocol is designed to mitigate the polarity and instability issues inherent to the analyte.

A. Sample Preparation
  • Solvent: Methanol:Water (50:50). Avoid pure DMSO as it can cause signal suppression in MS.

  • Concentration: 0.5 mg/mL.

  • Pre-treatment: Filter through 0.2 µm PTFE. Do not use Nylon filters, as acidic heterocycles can bind to the membrane.

B. Chromatographic Conditions (LC)

Standard C18 columns often suffer from "dewetting" with the high aqueous content needed to retain this polar acid. We utilize a Pentafluorophenyl (PFP) phase for superior selectivity.

  • Column: C18-PFP (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH < pKa to improve retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Strictly controlled to prevent thermal decarboxylation).

C. Mass Spectrometry Parameters (MS)
  • Ionization: ESI Negative Mode (ESI-).

    • Rationale: The carboxylic acid proton is easily removed (

      
      ), providing 10-50x higher sensitivity than positive mode for this specific molecule.
      
  • Scan Range: m/z 50 – 500.

  • Key Monitoring Ions:

    • Parent: m/z 146 (approx, based on

      
      Cl).
      
    • Decarboxylated Impurity: m/z 102 (Critical Quality Attribute).

Validation Framework (ICH Q2 Aligned)

To ensure the method is scientifically robust, the following validation parameters must be met. This follows the ICH Q2(R2) guidelines for validation of analytical procedures [1].

Specificity (Stress Testing)
  • Protocol: Subject the sample to thermal stress (60°C for 4 hours) and run the LC-MS method.

  • Acceptance Criteria: The method must resolve the parent peak (m/z 146) from the degradation peak (m/z 102) with a resolution (

    
    ) > 1.5.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels from 0.1 µg/mL to 100 µg/mL.

  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike the 4-chloro-1,3-oxazole-2-carboxylic acid into a sample matrix at 50%, 100%, and 150% of target concentration.

  • Acceptance Criteria: Recovery between 95% - 105%.

Troubleshooting & Optimization Logic

The following diagram details the troubleshooting pathway for common issues encountered during the validation of polar acidic heterocycles.

Troubleshooting Issue Problem Detected Prob1 Poor Retention (Rt < 1.5 min) Issue->Prob1 Prob2 Peak Tailing Issue->Prob2 Prob3 Signal Suppression Issue->Prob3 Sol1 Switch to HILIC or Reduce Organic Start Prob1->Sol1 Sol2 Add Ammonium Formate (Buffer Capacity) Prob2->Sol2 Sol3 Switch to APCI or Dilute Sample Prob3->Sol3

Figure 2: Troubleshooting Logic Flow. Addressing common retention and ionization failures.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Guidelines. Available at: [Link]

  • Dolan, J. W. "LC-MS Method Development for Polar Compounds." LCGC North America. Available at: [Link]

  • PubChem. "4-Chloro-1,3-oxazole-2-carboxylic acid Compound Summary." National Library of Medicine. Available at: [Link]

Crystal Structure Analysis of 4-Substituted Oxazole-2-Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 4-substituted oxazole-2-carboxylic acid scaffold serves as a critical bioisostere for amide bonds and phenyl rings. However, its solid-state behavior is often misunderstood compared to its sulfur-containing analog (thiazole) or carbocyclic equivalents.

This guide provides a rigorous crystallographic analysis workflow, comparing the oxazole scaffold against key alternatives. We focus on packing efficiency, hydrogen-bonding propensity, and developability , providing the experimental protocols necessary to isolate and solve these structures with high precision.

Part 1: Comparative Performance Analysis

The Structural Landscape

The primary challenge in crystallizing 4-substituted oxazole-2-carboxylic acids lies in the competition between intramolecular (N···H–O) and intermolecular (COOH···COOH) hydrogen bonding.

  • The Product (Oxazole-2-COOH): The oxygen atom in the ring is hard (electronegative), and the nitrogen at position 3 is a good acceptor. This often leads to planar conformations but lower lattice energies due to weaker stacking interactions compared to thiazoles.

  • Alternative A (Thiazole-2-COOH): The sulfur atom is larger, softer, and more polarizable. This typically results in higher density, higher melting points, and "stricter" planarity due to S···O interactions, often leading to lower solubility.

  • Alternative B (Benzoic Acid derivatives): The carbocyclic baseline. Lacks the internal H-bond acceptor (N), relying purely on the carboxylic acid dimer.

Performance Metrics: Solid-State Developability
Feature4-Substituted Oxazole-2-COOH Thiazole-2-COOH Analog Benzoic Acid Analog Implication for Development
Crystal Density Moderate (~1.3 - 1.4 g/cm³)High (>1.5 g/cm³)Low (~1.2 - 1.3 g/cm³)Thiazoles pack tighter; Oxazoles offer better tabletability profiles.
H-Bond Motif Mixed (Dimer + Intramolecular N···H)Dominant Dimer (

)
Dominant Dimer (

)
Oxazole's internal bond can disrupt dimerization, increasing solubility.
Lattice Energy ModerateHigh (S···S / S···N contacts)ModerateOxazoles are generally more soluble than thiazoles.
Hygroscopicity Moderate to HighLowLowOxazole N-site is accessible to water; requires humidity control.
Expert Insight: The "Nitrogen Effect"

In 4-substituted oxazoles, the substituent at C4 can sterically influence the rotation of the C2-COOH group. Unlike thiazoles, where the large sulfur forces a specific conformation, the oxazole ring allows for conformational polymorphism .

  • Observation: If the C4-substituent is bulky (e.g., tert-butyl), the COOH may twist out of plane, breaking the intramolecular N···H bond and favoring catemeric chains over dimers.

Part 2: Experimental Protocols

Synthesis & Purification for Crystallography

Objective: Obtain >99% purity to prevent impurity-driven nucleation.

Methodology (Oxidation Route):

  • Starting Material: 4-substituted oxazole-2-carbaldehyde.

  • Oxidation: Dissolve aldehyde in MeCN/Water (1:1). Add NaH₂PO₄ (buffer) and NaClO₂ (oxidant) at 0°C.

  • Quench: Sodium thiosulfate.

  • Workup: Acidify to pH 2.0 with 1M HCl. Extract with EtOAc.

  • Critical Step: Recrystallize the crude acid from hot toluene . Toluene is non-polar and encourages the formation of the carboxylic acid dimer, purifying the compound effectively before final crystal growth.

Crystallization Screening Workflow

Do not rely on a single method. Oxazoles are prone to oiling out.

Protocol:

  • Primary Screen (Solvent Evaporation): Dissolve 10 mg in MeOH, EtOH, Acetone, and THF. Allow slow evaporation at RT.

  • Secondary Screen (Vapor Diffusion - Recommended):

    • Inner Vial: 15 mg compound in 1 mL THF (Good solubility).

    • Outer Vial: 4 mL Pentane or Hexane (Anti-solvent).

    • Mechanism: Slow diffusion of pentane lowers solubility gently, favoring high-quality single crystals over amorphous precipitation.

Data Collection Strategy (XRD)
  • Source: Use Cu-Kα radiation (

    
     Å).
    
    • Reasoning: Oxazoles contain only light atoms (C, H, N, O). Mo-sources often result in weak diffraction at high angles for these compounds. Cu-sources provide better intensity.

  • Temperature: Collect at 100 K .

    • Reasoning: Reduces thermal vibration of the 4-substituent (often an alkyl chain), which is prone to disorder.

Part 3: Visualization of Workflows

Logic Flow: Crystallization & Polymorph Screening

This diagram outlines the decision-making process when handling the "oiling out" issues common with oxazole derivatives.

G Start Crude 4-Sub-Oxazole-2-COOH Solubility Solubility Test (10mg/mL) Start->Solubility HighSol High Solubility (MeOH, THF) Solubility->HighSol Dissolves LowSol Low Solubility (Toluene, Water) Solubility->LowSol Suspension Evap Slow Evaporation HighSol->Evap Alternative Vapor Vapor Diffusion (THF + Pentane) HighSol->Vapor Preferred Cooling Slow Cooling (Hot Toluene) LowSol->Cooling Result Check Crystal Quality (Polarized Microscopy) Evap->Result Vapor->Result Cooling->Result Oil Oiling Out? Result->Oil Amorphous XRD SC-XRD Data Collection Result->XRD Birefringent Seed Seeding / Scratching Oil->Seed Seed->Vapor Retry

Caption: Decision matrix for crystallizing oxazole-2-carboxylic acids, addressing common solubility and oiling issues.

Supramolecular Synthon Analysis

This diagram illustrates the competing forces in the crystal lattice.

H Molecule Oxazole-2-COOH Monomer Intra Intramolecular H-Bond (N...HO) Molecule->Intra Planarizing Force Inter Intermolecular Dimer (COOH...COOH) Molecule->Inter Primary Synthon Catemer Catemeric Chain (COOH...N) Molecule->Catemer If Steric Bulk High Packing Crystal Packing Efficiency Intra->Packing Reduces Density Inter->Packing Increases Density Catemer->Packing Variable

Caption: Competition between intramolecular planarization and intermolecular dimerization determines the final lattice energy.

Part 4: References & Authoritative Grounding

The following references provide the foundational methodologies and databases required to validate the protocols and structural claims made above.

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).

    • Source: CCDC

    • URL: [Link]

    • Relevance: The primary repository for validating oxazole packing motifs against known structures.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

    • Source: IUCr Journals

    • URL: [Link]

    • Relevance: The standard software protocol for refining the light-atom structures described in the protocol section.

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders.

    • Source: Wiley Online Library

    • URL: [Link]

    • Relevance: Foundational text explaining the "Supramolecular Synthon" concept (e.g., carboxylic acid dimers) used in the comparative analysis.

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program.

    • Source: Journal of Applied Crystallography

    • URL: [Link]

    • Relevance: Recommended software for visualizing the packing diagrams and void space analysis mentioned in Part 2.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.